

Spectroscopic Analysis of 3,4-(Methylenedioxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 3,4-(Methylenedioxy)aniline

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Introduction

3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is an important synthetic intermediate in the pharmaceutical and chemical industries. Its structural elucidation and purity assessment are critical for its application in drug development and materials science. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,4-(Methylenedioxy)aniline**. Detailed experimental protocols for acquiring this spectral data are also presented, along with a workflow diagram for the complete spectroscopic analysis process. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of **3,4-(Methylenedioxy)aniline**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **3,4-(Methylenedioxy)aniline** was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
6.60	d	8.1	1H	Ar-H
6.27	d	2.3	1H	Ar-H
6.11	dd	8.1, 2.3	1H	Ar-H
5.83	s	-	2H	O-CH ₂ -O
3.54	br s	-	2H	-NH ₂

Data sourced from ChemicalBook.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data was obtained in CDCl₃.

Chemical Shift (δ) [ppm]	Assignment
147.6	C-O
140.7	C-O
132.5	C-NH ₂
108.3	Ar-CH
105.8	Ar-CH
100.8	O-CH ₂ -O
97.4	Ar-CH

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,4-(Methylenedioxy)aniline** shows characteristic absorption bands corresponding to its amine, aromatic, and ether functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3250	Medium, Doublet	N-H stretching (primary amine)
3100-3000	Medium	Aromatic C-H stretching
2890	Medium	Methylene C-H stretching
1620-1475	Strong	Aromatic C=C stretching
1250-1200	Strong	Asymmetric C-O-C stretching
1040-1030	Strong	Symmetric C-O-C stretching
930	Medium	O-CH ₂ -O bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **3,4-(Methylenedioxy)aniline** was obtained using electron impact (EI) ionization. The molecular ion peak [M]⁺ is observed at m/z 137, which corresponds to the molecular weight of the compound (137.14 g/mol).

m/z	Relative Intensity (%)	Possible Fragment
137	100.0	[C ₇ H ₇ NO ₂] ⁺ (Molecular Ion)
136	25.6	[M-H] ⁺
108	6.7	[M-CHO] ⁺ or [M-H-CO] ⁺
107	6.1	[M-CH ₂ O] ⁺
79	46.0	[C ₆ H ₅ N] ⁺
78	6.0	[C ₆ H ₄ N] ⁺
52	24.7	[C ₄ H ₄] ⁺

Experimental Protocols

NMR Spectroscopy Protocol

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-10 mg of **3,4-(Methylenedioxy)aniline**. For ^{13}C NMR, a larger sample of 20-50 mg is recommended.
 - Transfer the solid to a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the NMR tube to dissolve the sample.
 - If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 2-4 second acquisition time).
 - For the ^{13}C NMR spectrum, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:

- Place a small amount (approx. 10-20 mg) of **3,4-(Methylenedioxy)aniline** into a small vial.
- Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the solid completely.[2]
- Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample.
 - After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[2]

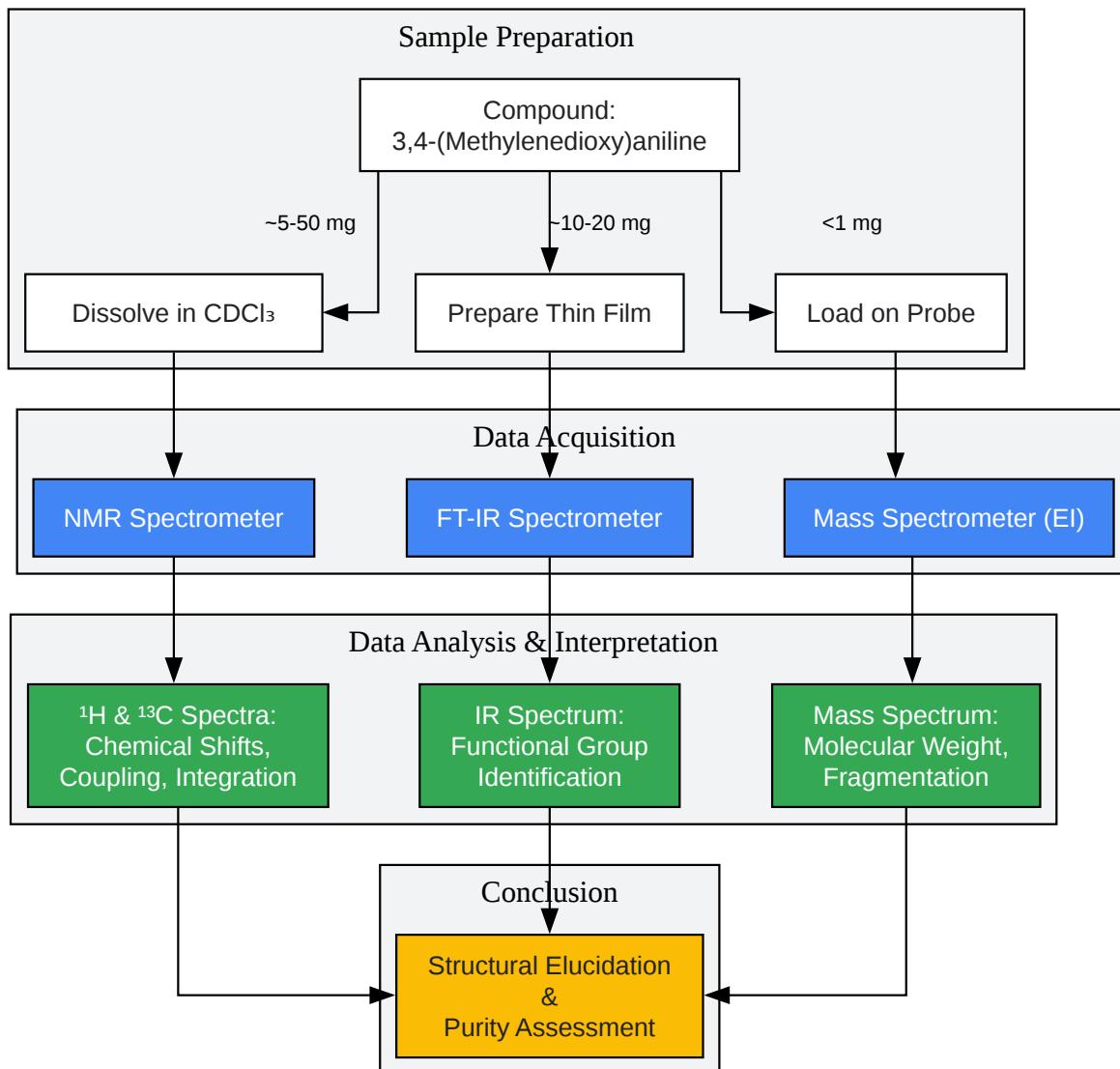
Mass Spectrometry Protocol (Electron Impact Ionization)

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - A small amount of the **3,4-(Methylenedioxy)aniline** sample is placed in a capillary tube, which is then inserted into the probe.
 - The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.
- Ionization and Analysis:
 - The sample is volatilized by heating the probe.

- In the gas phase, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- The resulting positive ions (the molecular ion and fragment ions) are accelerated and focused into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **3,4-(Methylenedioxy)aniline**.

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Workflow for the spectroscopic analysis of **3,4-(Methylenedioxy)aniline**.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3,4-(Methylenedioxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-aniline-nmr-ir-ms\]](https://www.benchchem.com/product/b081397#spectral-data-for-3-4-methylenedioxy-aniline-nmr-ir-ms)

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